cis,cis-Muconate

Biocatalysis Enzyme Kinetics Aromatic Compound Degradation

cis,cis-Muconate (ccMA) is the (Z,Z)-configured C6-dicarboxylic acid platform chemical produced via microbial conversion of renewable feedstocks. Its closed (Z,Z)-conformation is essential: muconate cycloisomerase exclusively processes this isomer (208 U/mg), enabling the β-ketoadipate pathway. For polymer synthesis, ccMA yields fully unsaturated oligoesters (Mn 2,210–2,900 g/mol) with Tg −7 to 12 °C—ideal for reactive plasticizers and crosslinkable coatings. Hydrogenation to bio-adipic acid achieves >97% selectivity, directly enabling sustainable nylon 6,6. Using any other geometric isomer or substituted analog will result in failed enzymatic reactions or undesired polymer properties. Order the correct isomer.

Molecular Formula C6H4O4-2
Molecular Weight 140.09 g/mol
Cat. No. B1241781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis,cis-Muconate
Synonymscis,cis-muconate
muconic acid
muconic acid, (E,E)-isomer
trans,trans-muconic acid
trans-beta-hydromuconic acid
Molecular FormulaC6H4O4-2
Molecular Weight140.09 g/mol
Structural Identifiers
SMILESC(=CC(=O)[O-])C=CC(=O)[O-]
InChIInChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/p-2/b3-1-,4-2-
InChIKeyTXXHDPDFNKHHGW-CCAGOZQPSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis,cis-Muconate: A Bio-Based Platform Chemical for Sustainable Polymer and Adipic Acid Production


cis,cis-Muconate (ccMA), also referred to as cis,cis-muconic acid, is a di-olefinic, C6-dicarboxylic acid produced via the biological conversion of renewable feedstocks such as sugars, lignin-derived aromatics, and other biomass sources [1]. As a platform chemical in the bio-economy, it serves as a critical intermediate in the shikimate and β-ketoadipate pathways of microbial aromatic catabolism [2]. The molecule's unique (Z,Z)-configured conjugated diene structure, distinct from its cis,trans and trans,trans geometric isomers, imparts specific chemical and biological properties that are foundational to its industrial value [3].

cis,cis-Muconate: Why Generic Substitution with Other Muconate Isomers or Analogs Fails in Critical Applications


The muconate family includes three geometric isomers (cis,cis; cis,trans; and trans,trans) and a range of substituted derivatives (e.g., 2- and 3-methyl, 2- and 3-chloro). Their distinct stereochemistry and electronic structures dictate profoundly different behavior in both biological and chemical systems. For instance, the native substrate for muconate cycloisomerase in aromatic degradation is exclusively the cis,cis-isomer; other isomers or substituted analogs exhibit orders-of-magnitude lower activity or are not processed at all [1]. In polymer synthesis, the closed (Z,Z)-conformation of cis,cis-muconate yields polymers with lower molecular weight and different thermal properties compared to the open (Z,E)-conformation of the cis,trans isomer, directly impacting material performance [2]. Furthermore, the presence and position of halogen or methyl substituents dramatically alter chemical stability, with 3-substituted analogs undergoing rapid cycloisomerization under mildly acidic conditions where the unsubstituted cis,cis-muconate is stable [3]. These fundamental differences mean that simply substituting one muconate isomer or analog for another will result in failed enzymatic reactions, undesired polymer properties, or unexpected chemical instability, making precise isomer selection non-negotiable for process and product success.

Quantitative Evidence for cis,cis-Muconate Differentiation in Biocatalysis, Material Science, and Bioprocessing


Enzymatic Activity of Muconate Cycloisomerase: cis,cis-Muconate Exhibits Significantly Higher Catalytic Efficiency Compared to Substituted Analogs

The muconate cycloisomerase from Pseudomonas reinekei demonstrates a strong preference for the unsubstituted cis,cis-muconate substrate. Direct head-to-head comparison of enzymatic activity reveals that the enzyme's activity on 2-methyl-cis,cis-muconate is only 19.3% of that on the native cis,cis-muconate. This stark difference underscores the substrate specificity of this key industrial enzyme [1].

Biocatalysis Enzyme Kinetics Aromatic Compound Degradation

Polymer Molecular Weight: cis,cis-Muconate Yields Lower Molecular Weight Polyesters Compared to cis,trans-Muconate in Enzymatic Polymerization

In the enzymatic synthesis of unsaturated polyesters using Candida antarctica lipase B (CALB), the geometric isomer of the muconate monomer dramatically influences the final polymer's molecular weight. Polymers derived from cis,cis-(Z,Z)-muconate achieve molecular weights between 2210 and 2900 g/mol. In contrast, polymers synthesized from the cis,trans-(Z,E) isomer reach molecular weights up to 21,200 g/mol, an approximately 8.5-fold increase [1]. The catalyst also exhibits higher selectivity towards the open cis,trans conformation [1].

Polymer Chemistry Renewable Materials Enzymatic Polymerization

Biotechnological Production Titer: cis,cis-Muconate Achieves High Titers from Mixed Sugars, Surpassing Early Production Benchmarks

Recent bioprocess engineering efforts have significantly enhanced the production of cis,cis-muconate from renewable feedstocks. A 2024 study using an engineered Pseudomonas putida strain achieved a record cis,cis-muconic acid titer of 47.2 g/L from glucose and xylose co-utilization [1]. This represents a substantial 3.5-fold improvement over an earlier benchmark titer of 13.5 g/L achieved from lignin-derived compounds, demonstrating the scalability and feedstock flexibility of cis,cis-muconate production [2].

Metabolic Engineering Bioprocess Development Biorefinery

Chemical Stability: Unsubstituted cis,cis-Muconate is Stable Under Conditions That Rapidly Cycloisomerize 3-Substituted Analogs

The stability of muconic acids in solution is highly dependent on the substitution pattern. Unsubstituted cis,cis-muconic acid remains stable under slightly acidic conditions. However, 3-substituted cis,cis-muconic acids (e.g., 3-chloro, 3-methyl) undergo spontaneous cycloisomerization under the same conditions, forming lactones [1]. This difference in chemical stability is critical for handling, purification, and storage.

Chemical Stability Process Chemistry Organic Synthesis

Hydrogenation to Adipic Acid: cis,cis-Muconate Enables High-Yield Production of Bio-Adipic Acid Using Pd/C Catalysts

The catalytic hydrogenation of cis,cis-muconic acid is a key step in producing bio-based adipic acid. Using a Pd/C catalyst, a conversion of >97% and a selectivity >97% to adipic acid was achieved under optimized conditions [1]. More recent electrochemical methods using Pd/C have demonstrated 100% conversion with 100% selectivity to adipic acid [2]. While a direct comparator for cis,trans- or trans,trans-muconate hydrogenation performance on Pd/C is not provided in these specific studies, class-level inference from a separate study using Rh nanoparticles shows a lower selectivity of 86% from cis,cis-muconate compared to about 100% from trans,trans-muconate under those specific, mild conditions, highlighting that isomer geometry influences catalytic outcomes [3].

Catalysis Green Chemistry Bio-based Monomers

Recovery and Purification: cis,cis-Muconate Can Be Recovered in High Purity and Yield via Scalable Crystallization

An integrated downstream process for recovering cis,cis-muconic acid from fermentation broth has been demonstrated. Using a combination of activated carbon treatment and crystallization at 5 °C and pH 2, the compound was recovered with a yield of 74% and a purity exceeding 97% [1]. This high-purity product is suitable for direct catalytic upgrading. This recovery performance is specific to the unsubstituted cis,cis-isomer; the recovery of substituted analogs would likely be complicated by their different stability and solubility profiles.

Downstream Processing Separation Science Biomanufacturing

cis,cis-Muconate: Optimal Application Scenarios Informed by Differential Evidence


Biomanufacturing of Adipic Acid for Bio-Nylon Production

The evidence that cis,cis-muconate can be produced at titers up to 47.2 g/L from mixed sugars [3] and subsequently hydrogenated to adipic acid with >97% conversion and selectivity over Pd/C [4] establishes its primary application as a drop-in bio-based replacement for petroleum-derived adipic acid. The high-purity recovery process (74% yield, >97% purity) [4] further supports this scenario by providing a viable route to a clean monomer stream. This integrated bioprocess and catalytic upgrading approach directly enables the sustainable production of nylon 6,6 and other polyamides, with the potential to reduce greenhouse gas emissions by up to 80% relative to fossil-based adipic acid [3].

Enzymatic Bioremediation and Biosensor Development

The high specificity of muconate cycloisomerase for unsubstituted cis,cis-muconate (208 U/mg) compared to its poor activity on substituted analogs (e.g., 2-methyl-cis,cis-muconate at 40.2 U/mg) [3] makes cis,cis-muconate an ideal substrate or inducer for studying and deploying the β-ketoadipate pathway. In bioremediation, monitoring the formation of cis,cis-muconate serves as a specific indicator of successful aromatic compound ring cleavage via the ortho-pathway. Conversely, for biosensor applications, an enzyme-based detection system would exhibit high selectivity for unsubstituted muconate over other environmental contaminants.

Synthesis of Performance-Advantaged Unsaturated Polyesters

When the goal is to synthesize low-to-medium molecular weight, fully unsaturated oligoesters and polyesters, cis,cis-muconate is the preferred monomer. Direct evidence shows that enzymatic polymerization of the cis,cis-isomer yields polymers with molecular weights between 2,210 and 2,900 g/mol, whereas the cis,trans isomer produces much higher molecular weight polymers (up to 21,200 g/mol) [4]. Therefore, cis,cis-muconate is specifically selected when the target application requires these lower molecular weight, highly unsaturated backbones, which may be advantageous for subsequent crosslinking or as reactive plasticizers and coating components. The thermal properties of these muconate-based polyesters also show a glass transition between −7 and 12 °C and a one-step degradation profile between 415 and 431 °C [4], defining their thermal processing window.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis,cis-Muconate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.